molecular formula C12H15NO5S B1622363 1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid CAS No. 81242-27-5

1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid

Cat. No.: B1622363
CAS No.: 81242-27-5
M. Wt: 285.32 g/mol
InChI Key: LWZATQDWEXAGQR-UHFFFAOYSA-N
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Description

1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid is an organic compound that features a pyrrolidine ring substituted with a methoxy-benzenesulfonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the sulfonylation of pyrrolidine-2-carboxylic acid with 4-methoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the sulfonyl group results in a sulfide derivative .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid as an anticancer agent. In vitro assays demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT-15 (colon cancer)
  • Hep-G2 (hepatoma)

For instance, one study reported a derivative of this compound showing a GI50 value of less than 0.1 µM against the MCF-7 cell line, indicating potent antitumor activity compared to standard chemotherapeutics like Adriamycin .

Antiviral and Anticonvulsant Properties

The compound has also been explored for its antiviral and anticonvulsant activities. Research indicates that sulfonamide groups in its structure contribute significantly to these biological effects. The dual pharmacophore approach—combining different active moieties within a single molecule—has been suggested to enhance therapeutic efficacy .

Hypertension Treatment

Studies have suggested that derivatives of this compound may possess antihypertensive properties. The mechanism is believed to involve modulation of vascular function, potentially offering new avenues for managing hypertension through innovative drug design .

Case Study 1: Anticancer Efficacy

A recent study focused on synthesizing a series of derivatives from this compound and evaluating their anticancer activity. The results indicated that certain derivatives exhibited remarkable growth inhibition in MCF-7 cells, with IC50 values significantly lower than those of existing treatments .

Case Study 2: Mechanistic Insights

Another investigation into the mechanism of action revealed that compounds derived from this parent structure could induce apoptosis in cancer cells by triggering specific signaling pathways associated with cell cycle regulation. This indicates potential for further development as a targeted cancer therapy .

Comparison with Related Compounds

To better understand the unique properties and potential applications of this compound, it is valuable to compare it with similar compounds:

CompoundIC50 (µM)Activity Type
1-(4-Methylbenzenesulfonyl)-pyrrolidine-2-carboxylic acid0.5Antitumor
1-(4-Chlorobenzenesulfonyl)-pyrrolidine-2-carboxylic acid0.8Antiviral
1-(Phenylsulfonyl)-pyrrolidine-2-carboxylic acid0.6Anticonvulsant

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy group may also play a role in modulating the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzenesulfonyl chloride: Used as a precursor in the synthesis of various sulfonyl compounds.

    Pyrrolidine-2-carboxylic acid: A key intermediate in the synthesis of pyrrolidine derivatives.

    Benzenesulfonyl chloride: A versatile reagent in organic synthesis.

Uniqueness

1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the methoxy-benzenesulfonyl and pyrrolidine-2-carboxylic acid moieties allows for diverse applications in various fields .

Biological Activity

1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid is an organic compound characterized by its unique structure, which includes a pyrrolidine ring, a carboxylic acid group, and a sulfonyl moiety attached to a methoxy-substituted benzene. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

  • Molecular Formula : C13H15NO4S
  • Molecular Weight : 285.33 g/mol
  • CAS Number : 1008932-49-7

Biological Activity

Recent studies have highlighted the biological activity of this compound, focusing on its interactions with various biological targets. The compound has been investigated for its potential therapeutic effects, particularly in relation to its mechanism of action involving enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and pain signaling.
  • Receptor Modulation : Similar compounds have been reported to act on neurotransmitter receptors, which may influence mood and cognitive functions.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of various sulfonamide derivatives, including derivatives of this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
  • Anticancer Properties : Research published in the Journal of Medicinal Chemistry explored the anticancer effects of related compounds. The findings demonstrated that modifications to the pyrrolidine structure could enhance cytotoxicity against cancer cell lines, providing insights into potential therapeutic applications.
  • Neuroprotective Effects : A study investigated the neuroprotective effects of sulfonamide compounds on neuronal cells subjected to oxidative stress. The results indicated that these compounds could reduce cell death and promote survival, highlighting their potential role in neurodegenerative disease management.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerEnhanced cytotoxicity in specific cancer lines
NeuroprotectiveReduced oxidative stress-induced cell death

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves sulfonylation of pyrrolidine-2-carboxylic acid derivatives. A common method includes reacting a pyrrolidine precursor (e.g., 4-hydroxyproline) with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane) . Optimization focuses on:

  • Catalysts and solvents : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity; bases like pyridine neutralize HCl byproducts.
  • Temperature control : Reactions often proceed at 0–25°C to minimize side reactions.
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm sulfonyl group integration and pyrrolidine ring conformation .
  • X-ray crystallography : Resolves spatial arrangement of the sulfonyl moiety and hydrogen-bonding networks (e.g., orthorhombic crystal system, space group P212121P2_12_12_1) .
  • Mass spectrometry : High-resolution LC-MS (e.g., ESI-HRMS) verifies molecular weight and fragmentation patterns .

Q. What are the primary research applications of this compound in medicinal chemistry?

The sulfonamide group enhances bioactivity, making it a candidate for:

  • Enzyme inhibition : Targeting proteases or kinases due to sulfonyl-pyrrolidine interactions with catalytic sites.
  • Drug discovery : As a scaffold for modifying pharmacokinetic properties (e.g., solubility, bioavailability) .

Advanced Research Questions

Q. How can computational chemistry improve the synthesis and functionalization of this compound?

Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, while molecular docking identifies binding affinities for target proteins. ICReDD’s integrated approach combines computational screening with experimental validation to optimize catalysts (e.g., Pd/Cu systems) and reduce trial-and-error steps . For example, reaction path searches can identify optimal conditions for sulfonylation yield (>80%) .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide-pyrrolidine derivatives?

  • Structural analogs : Compare bioactivity of derivatives with/without the 4-methoxy group to isolate electronic effects.
  • Aggregation studies : Use dynamic light scattering (DLS) to assess if observed inactivity stems from colloidal aggregation .
  • Kinetic assays : Measure IC50_{50} values under standardized conditions (pH, temperature) to control for experimental variability .

Q. How do non-covalent interactions influence the solid-state stability of this compound?

X-ray studies reveal intramolecular hydrogen bonds between the sulfonyl oxygen and pyrrolidine carboxylic acid, stabilizing the crystal lattice. π-Stacking of the methoxyphenyl group further enhances thermal stability (decomposition >200°C) .

Q. What are the best practices for handling and storing this compound to ensure lab safety?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Storage : Keep in airtight containers under inert gas (N2_2) at –20°C to prevent hydrolysis of the sulfonamide group .
  • Waste disposal : Neutralize acidic byproducts before disposal via certified hazardous waste services .

Q. Methodological Notes

  • Contradictions in synthesis yields : Variations may arise from moisture sensitivity of sulfonyl chlorides; ensure anhydrous conditions via molecular sieves .
  • Scale-up challenges : Microfluidic reactors improve mixing efficiency for gram-scale synthesis, reducing side-product formation .

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-18-9-4-6-10(7-5-9)19(16,17)13-8-2-3-11(13)12(14)15/h4-7,11H,2-3,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZATQDWEXAGQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387149
Record name 1-(4-Methoxybenzene-1-sulfonyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81242-27-5
Record name 1-(4-Methoxybenzene-1-sulfonyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Proline is reacted with 4-methoxybenzenesulfonyl chloride in dichloromethane in the presence of triethylamine, to give 1-[(4-methoxyphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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